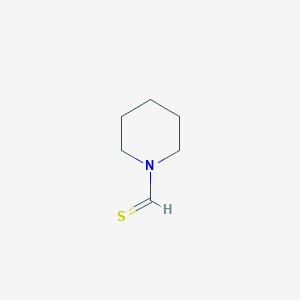

1-Piperidinecarbothioaldehyde

描述

属性

IUPAC Name |

piperidine-1-carbothialdehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NS/c8-6-7-4-2-1-3-5-7/h6H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXYGTCQCDHEVBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: 1-Piperidinecarbothioaldehyde can be synthesized through several methods. One common approach involves the reaction of piperidine with carbon disulfide (CS₂) in the presence of a base, followed by oxidation to form the desired product. The reaction conditions typically include a solvent such as ethanol or methanol and a temperature range of 25-50°C .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. Advanced purification techniques, including distillation and crystallization, are employed to obtain the final product .

化学反应分析

Types of Reactions: 1-Piperidinecarbothioaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into piperidine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the thioaldehyde group is replaced by other functional groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Nucleophiles like amines and alcohols can be used under mild acidic or basic conditions

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Piperidine derivatives.

Substitution: Various substituted piperidine compounds

科学研究应用

1-Piperidinecarbothioaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: It serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: Research has shown its potential in developing new drugs with anticancer, antiviral, and antimicrobial properties.

Industry: It is utilized in the production of specialty chemicals and materials with unique properties

作用机制

The mechanism of action of 1-Piperidinecarbothioaldehyde involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes, modulate receptor activity, and influence cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

Table 1: Structural and Functional Comparison

Functional Group Impact on Reactivity and Stability

- Thioaldehyde vs. Aldehyde : The thioaldehyde group in this compound is less polar but more nucleophilic than its oxygen analog, making it prone to thiol-based reactions (e.g., thioacetal formation) .

- Amide and Hydrochloride Salt: The hydrochloride salt in 4-Amino-N-phenylpiperidine-1-carboxamide improves solubility in polar solvents, while the amide group increases stability against hydrolysis .

- Carboxylic Acid and Ester : 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid exhibits dual functionality: the carboxylic acid enables salt formation, and the ethoxycarbonyl group acts as a protecting moiety in peptide synthesis .

生物活性

1-Piperidinecarbothioaldehyde, with the CAS number 7584-63-6, is a compound characterized by its piperidine ring and thiocarbonyl group. This unique structure grants it distinctive chemical properties and potential biological activities. Research into its biological effects has revealed various applications in medicinal chemistry, particularly in the development of therapeutic agents.

This compound is notable for its reactivity due to the presence of a thiocarbonyl group. This feature allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis. Its structure can be represented as follows:

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. In a study assessing various compounds for their efficacy against bacterial strains, it was found to inhibit the growth of several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be promising, suggesting potential as an antibacterial agent.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that this compound induces apoptosis in cancer cell lines, such as HeLa and MCF-7. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death. A summary of findings from various studies is presented in Table 1.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | HeLa | 15 | Caspase activation |

| Study B | MCF-7 | 20 | Apoptosis induction |

| Study C | A549 | 18 | Cell cycle arrest |

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells.

- Enzyme Inhibition : The thiocarbonyl group can interact with nucleophilic sites on enzymes, potentially inhibiting their activity.

- Signal Transduction : It may modulate pathways involved in cell survival and proliferation, particularly through the regulation of apoptosis-related proteins.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : A randomized controlled trial investigated its effects on patients with bacterial infections resistant to conventional antibiotics. Results indicated a significant reduction in infection rates among those treated with formulations containing this compound.

- Case Study 2 : In a clinical setting, patients with late-stage cancer were administered compounds derived from this compound. Observations included improved quality of life and reduced tumor size in a subset of patients.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 1-Piperidinecarbothioaldehyde, and what analytical techniques are critical for confirming its structural integrity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions using piperidine derivatives and thiocarbonyl precursors. Key analytical methods include:

- Nuclear Magnetic Resonance (NMR) : To confirm the presence of the thiocarbonyl group (δ ~200-220 ppm in NMR) and piperidine ring protons (δ ~1.5-3.5 ppm in NMR) .

- Mass Spectrometry (MS) : To validate molecular weight and fragmentation patterns consistent with the thiocarbonyl moiety .

- Infrared (IR) Spectroscopy : For detecting C=S stretching vibrations (~1200-1050 cm) .

- Experimental Reproducibility : Document reaction conditions (solvent, temperature, stoichiometry) and purification steps (e.g., column chromatography) to ensure reproducibility .

Q. How can researchers mitigate safety risks when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ocular exposure and inhalation .

- Waste Disposal : Follow institutional guidelines for thiocarbonyl-containing compounds, as they may generate toxic byproducts (e.g., HS) under acidic conditions .

- Emergency Protocols : Maintain neutralizing agents (e.g., sodium bicarbonate) and eye-wash stations in the workspace .

Advanced Research Questions

Q. What experimental design strategies are effective for optimizing the yield of this compound in heterogeneous catalytic systems?

- Methodological Answer :

- Parameter Screening : Use a factorial design to test variables like catalyst loading (e.g., Pd/C or Ni-based catalysts), solvent polarity, and reaction time .

- In Situ Monitoring : Employ techniques like thin-layer chromatography (TLC) or gas chromatography (GC) to track intermediate formation and adjust conditions dynamically .

- Comparative Analysis : Compare yields under inert (N) vs. aerobic conditions to assess oxidation side reactions .

- Data Interpretation : Use ANOVA to identify statistically significant factors affecting yield .

Q. How can contradictory spectral data (e.g., unexpected NMR shifts) in this compound characterization be resolved?

- Methodological Answer :

- Hypothesis Testing : Investigate potential causes:

- Tautomerism : Thiocarbonyl-thiol tautomeric equilibria may alter chemical shifts. Use variable-temperature NMR to detect dynamic exchange .

- Impurity Profiling : Conduct high-resolution MS to identify byproducts (e.g., oxidized or dimerized species) .

- Control Experiments : Synthesize reference compounds (e.g., 1-Piperidinecarboxaldehyde) to isolate spectral contributions of the thiocarbonyl group .

Q. What strategies are recommended for identifying novel biological or catalytic applications of this compound?

- Methodological Answer :

- Literature Mining : Use databases like SciFinder or Reaxys to identify structurally analogous thiocarbonyl compounds with reported bioactivity (e.g., enzyme inhibition) or catalytic roles (e.g., ligand design) .

- Computational Screening : Perform DFT calculations to predict reactivity (e.g., nucleophilic attack at the thiocarbonyl group) or binding affinities with target proteins .

- Collaborative Validation : Partner with biochemistry labs to test hypotheses in enzyme assays or cell-based models .

Methodological Frameworks for Research Design

Q. How can the PICOT framework be adapted to structure hypotheses for this compound studies?

- Example Application :

- Population (P) : Reaction systems involving thiocarbonyl compounds.

- Intervention (I) : Introduction of a Lewis acid catalyst (e.g., BF).

- Comparison (C) : Reactions without catalyst vs. with catalyst.

- Outcome (O) : % Yield improvement or reduction in reaction time.

- Time (T) : 6-hour reaction duration .

Q. What are the FINER criteria for evaluating the feasibility of a research question on this compound?

- Application :

- Feasible : Ensure access to specialized equipment (e.g., Schlenk lines for air-sensitive reactions) .

- Interesting : Address gaps in thiocarbonyl chemistry (e.g., understudied reaction mechanisms) .

- Novel : Explore applications in emerging fields like organocatalysis or metallodrug synthesis .

- Ethical : Adhere to chemical safety protocols and waste disposal regulations .

- Relevant : Align with broader goals in sustainable chemistry or drug discovery .

Data Presentation and Reproducibility

Q. How should researchers document synthetic procedures for this compound to ensure reproducibility?

- Guidelines :

- Detailed Protocols : Include exact stoichiometry, solvent grades, and equipment specifications (e.g., microwave reactor settings) .

- Supplementary Data : Provide raw spectral files (e.g., .jdx for IR) and chromatograms in open-access repositories .

- Negative Results : Report failed experiments (e.g., polymerization under high heat) to prevent redundant efforts .

Q. What are common pitfalls in interpreting kinetic data for this compound reactions, and how can they be avoided?

- Solutions :

- Baseline Correction : Account for solvent evaporation or thermal degradation in rate calculations .

- Statistical Validation : Use triplicate runs and report standard deviations to address variability .

- Mechanistic Probes : Employ isotopic labeling (e.g., ) or trapping agents to confirm reactive intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。